2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

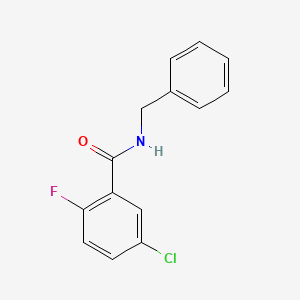

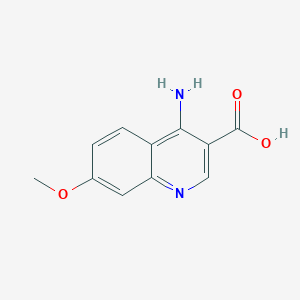

“2-Pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride” is a chemical compound with the CAS Number: 2503204-30-4 . It has a molecular weight of 224.69 .

Molecular Structure Analysis

The InChI code for this compound is1S/C11H12N2O.ClH/c1-2-4-10-9 (3-1)13-11 (14-10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

The compound is a white powder . The NMR spectrum details are as follows:1.07 t (3H), 1.79 m (2H), 2.03 d.d (2H), 2.29 t.d. (1H, J = 9.1 Hz), 2.75 s (3H), 2.89 m (2H), 3.14 q (2H), 3.36 m (1H), 3.61 d (2H, J = 13.2 Hz), 7.69 d.d. (1H, J = 9.1 Hz), 8.02 d.d (1H, J = 8.7, 5.3 Hz) .

Applications De Recherche Scientifique

Synthesis and Structural Studies

A series of 2-substituted benzimidazoles and benzoxazoles, including 2-Pyrrolidin-3-yl-1,3-benzoxazole hydrochloride, were synthesized through condensation reactions. These reactions involved 1-aryl-4-carboxy-2-pyrrolidinones and aromatic ortho-diamines or ortho-aminophenol. The synthesized products' structures were elucidated using various spectroscopic methods, contributing significantly to understanding the chemical behavior and potential applications of these compounds in scientific research (Mickevicius et al., 2006).

Novel Synthesis Methods

An innovative pyrrolidine catalyzed [4 + 1] annulation reaction was reported, providing a new method for synthesizing biologically and synthetically important benzoxazoles. This method uses ynals and N-protected-2-aminophenols, highlighting an alternative approach to obtaining benzoxazole derivatives with significant yields. Such methods open new avenues for the synthesis of complex molecules with potential applications in various scientific fields (Song et al., 2013).

Biological Evaluation and Docking Studies

A series of novel compounds featuring the 2-Pyrrolidin-3-yl-1,3-benzoxazole moiety was synthesized and assessed for antimicrobial, antioxidant, and antitubercular activities. These compounds exhibited a range of activities, with some showing potent results in antimicrobial and antitubercular assays. Molecular docking studies revealed significant interactions with various amino acids, suggesting the importance of this structure in designing drugs targeting specific biological receptors (Fathima et al., 2021).

Antifungal and Antimicrobial Activities

Benzoxazole derivatives, including those related to 2-Pyrrolidin-3-yl-1,3-benzoxazole, have been synthesized and tested for antifungal and antimicrobial activities. These studies have shown that certain benzoxazole compounds exhibit potent in vitro activity against a variety of fungal and bacterial strains, demonstrating their potential as therapeutic agents in treating infectious diseases (Kuroyanagi et al., 2011).

Fluorescent Properties and Photophysical Studies

The synthesis of 4-(1,3-benzoxazol-2-yl)-2-phenylnaphtho[1,2-d][1,3]oxazole derivatives has been reported, highlighting their fluorescent properties. These compounds exhibit significant absorption and emission spectra, suggesting applications in materials science for developing new fluorescent materials and sensors (Phatangare et al., 2013).

Propriétés

IUPAC Name |

2-pyrrolidin-3-yl-1,3-benzoxazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O.ClH/c1-2-4-10-9(3-1)13-11(14-10)8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHXIWPWUOZZDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=NC3=CC=CC=C3O2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-Methoxypyridin-3-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2817721.png)

![3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)propan-1-ol](/img/structure/B2817722.png)

![(2E)-3-(4-ethoxyphenyl)-N-[4-(piperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B2817723.png)

![5-({[(3-Chloroanilino)carbonyl]oxy}ethanimidoyl)-2-(4-chlorophenyl)-4-methyl-1,3-thiazole](/img/structure/B2817732.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde](/img/structure/B2817734.png)

![4-[(4-Bromophenoxy)methyl]aniline](/img/structure/B2817735.png)

amine](/img/structure/B2817739.png)

![2-(benzo[d]isoxazol-3-yl)-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2817740.png)

![2-{[1-(3,5-dimethylphenyl)-1H-imidazol-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B2817741.png)